molecular formula C17H11NO4 B594112 3-(Naphthalen-1-yl)-5-nitrobenzoic acid CAS No. 1261964-85-5

3-(Naphthalen-1-yl)-5-nitrobenzoic acid

Cat. No. B594112
M. Wt: 293.278
InChI Key: FRPXBPYOTQZIDD-UHFFFAOYSA-N
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Description

Naphthalene-based compounds are widely used in organic chemistry due to their unique structure and properties . They typically consist of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Synthesis Analysis

The synthesis of naphthalene-based compounds often involves various organic reactions . For example, one study reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of naphthalene-based compounds can be analyzed using various spectroscopic techniques, such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .


Chemical Reactions Analysis

Naphthalene-based compounds can undergo a variety of chemical reactions . For instance, they can be converted into a variety of heterocyclic systems of synthetic and biological importance .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene-based compounds can be determined using various analytical techniques . For example, the density functional theory (DFT) method can be used to obtain the optimized structure .

Scientific Research Applications

  • (Naphthalen-1-yl-selenyl)acetic Acid Derivatives

    • Application : These compounds have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates . The structures of the products were investigated by spectroscopic methods .
    • Method : The Grignard reagent of 1-bromo-4-methyl naphthalene was prepared under a nitrogen atmosphere using dry ether as solvent. Selenium was added and the mixture refluxed for 2 hours .
    • Results : The structures of the products were investigated by spectroscopic methods .
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

    • Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
    • Method : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
    • Results : The computed geometrical parameters are compared with experimental data .
  • Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1

    • Application : This compound is a new phosponic aminoester bearing a triazole ring substituted in position 5 by an ester group .
    • Method : The synthesis method is not detailed in the source .
    • Results : The results of the synthesis are not provided in the source .
  • 3-(1-Naphthyl)propionic acid
    • Application : This compound is used in various chemical reactions due to its structure .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

    • Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
    • Method : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
    • Results : The computed geometrical parameters are compared with experimental data .
  • 3-(1-Naphthyl)propionic acid

    • Application : This compound is used in various chemical reactions due to its structure .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety and hazards associated with naphthalene-based compounds can vary widely depending on their specific structure and functional groups .

Future Directions

Future research on naphthalene-based compounds could focus on their potential applications in various fields, such as medicine and materials science .

properties

IUPAC Name

3-naphthalen-1-yl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPXBPYOTQZIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690977
Record name 3-(Naphthalen-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)-5-nitrobenzoic acid

CAS RN

1261964-85-5
Record name 3-(Naphthalen-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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